molecular formula C17H14N2O2S B2722882 N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE CAS No. 924824-25-9

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE

Cat. No.: B2722882
CAS No.: 924824-25-9
M. Wt: 310.37
InChI Key: CVNHZPLYTOJUPJ-UHFFFAOYSA-N
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Description

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is a complex organic compound that features a chromenylcarbonyl group attached to an aminophenyl thiocyanate moiety

Mechanism of Action

The mechanism of action of these compounds often involves binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes . The exact targets and mode of action would depend on the specific compound and its chemical structure.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors such as the compound’s chemical structure, formulation, route of administration, and the individual’s physiological characteristics can all influence these properties .

The action of these compounds can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability, solubility, and overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE typically involves the reaction of 3,4-dihydro-2H-chromen-3-ylcarbonyl chloride with 4-aminophenyl thiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl isocyanate
  • 4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl cyanate
  • 4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl sulfonate

Uniqueness

N-[4-(CYANOSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(3,4-dihydro-2H-chromene-3-carbonylamino)phenyl] thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-11-22-15-7-5-14(6-8-15)19-17(20)13-9-12-3-1-2-4-16(12)21-10-13/h1-8,13H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNHZPLYTOJUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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